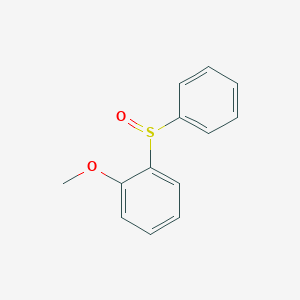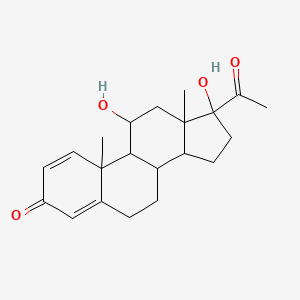
11,17-Dihydroxypregna-1,4-diene-3,20-dione
Vue d'ensemble
Description
La 11,17-Dihydroxypregna-1,4-diène-3,20-dione est un composé stéroïde synthétique présentant des propriétés pharmacologiques importantes. Elle est connue pour son rôle d'impureté dans la synthèse de la fluorométholone, un glucocorticoïde utilisé pour ses effets anti-inflammatoires . Le composé a une formule moléculaire de C22H30O4 et une masse moléculaire de 358,47 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 11,17-Dihydroxypregna-1,4-diène-3,20-dione implique plusieurs étapes, à partir de stéroïdes précurseurs. Une méthode courante consiste à hydroxyler la prégna-1,4-diène-3,20-dione aux positions 11 et 17 . Ce processus nécessite généralement des catalyseurs spécifiques et des conditions de réaction contrôlées pour garantir un schéma d'hydroxylation correct.
Méthodes de production industrielle : La production industrielle de ce composé implique souvent une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus peut inclure des étapes telles que la cristallisation et la purification pour isoler le produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions : La 11,17-Dihydroxypregna-1,4-diène-3,20-dione subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier davantage les groupes hydroxyle, les convertissant potentiellement en cétones ou en d'autres groupes fonctionnels.
Réduction : Les réactions de réduction peuvent modifier les doubles liaisons dans la structure diène, affectant la réactivité globale du composé.
Substitution : Les groupes hydroxyle peuvent participer à des réactions de substitution, où ils sont remplacés par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Agents oxydants : tels que le permanganate de potassium ou le trioxyde de chrome.
Agents réducteurs : tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs de substitution : y compris les agents halogénants ou les chlorures de sulfonyle.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des cétones, tandis que les réactions de substitution peuvent produire divers dérivés avec des groupes fonctionnels modifiés .
Applications De Recherche Scientifique
La 11,17-Dihydroxypregna-1,4-diène-3,20-dione a plusieurs applications en recherche scientifique :
Chimie : Utilisée comme intermédiaire dans la synthèse d'autres composés stéroïdes.
Biologie : Étudiée pour ses effets sur les processus cellulaires et les voies de signalisation.
Médecine : Recherchée pour ses effets thérapeutiques potentiels, notamment dans les traitements anti-inflammatoires.
Industrie : Utilisée dans la production de produits pharmaceutiques et d'autres produits chimiques.
5. Mécanisme d'action
Le mécanisme d'action de la 11,17-Dihydroxypregna-1,4-diène-3,20-dione implique son interaction avec les récepteurs des glucocorticoïdes. Lors de sa liaison à ces récepteurs, le composé peut moduler l'expression de gènes spécifiques impliqués dans les réponses inflammatoires. Cette interaction conduit à la suppression des cytokines pro-inflammatoires et d'autres médiateurs, exerçant ainsi ses effets anti-inflammatoires .
Composés similaires :
Fluorométholone : Un glucocorticoïde ayant des propriétés anti-inflammatoires similaires.
Méthylprednisolone : Un autre stéroïde utilisé pour ses effets anti-inflammatoires puissants.
Prednisolone : Un corticostéroïde largement utilisé ayant une structure et une fonction similaires.
Unicité : La 11,17-Dihydroxypregna-1,4-diène-3,20-dione est unique en raison de son schéma d'hydroxylation spécifique aux positions 11 et 17, ce qui contribue à son profil pharmacologique distinct. Cette caractéristique structurelle la différencie des autres stéroïdes et influence sa réactivité et son activité biologique .
Mécanisme D'action
The mechanism of action of 11,17-Dihydroxypregna-1,4-diene-3,20-dione involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound can modulate the expression of specific genes involved in inflammatory responses. This interaction leads to the suppression of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Fluorometholone: A glucocorticoid with similar anti-inflammatory properties.
Methylprednisolone: Another steroid used for its potent anti-inflammatory effects.
Prednisolone: A widely used corticosteroid with a similar structure and function.
Uniqueness: 11,17-Dihydroxypregna-1,4-diene-3,20-dione is unique due to its specific hydroxylation pattern at the 11 and 17 positions, which contributes to its distinct pharmacological profile. This structural feature differentiates it from other steroids and influences its reactivity and biological activity .
Propriétés
IUPAC Name |
17-acetyl-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h6,8,10,15-18,24-25H,4-5,7,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZSMOGWYFPKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864943 | |
| Record name | 11,17-Dihydroxypregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20423-99-8 | |
| Record name | Deprodone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile](/img/structure/B12316930.png)
![3-[4-[(3-Bromophenyl)methoxy]-3-iodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12316937.png)
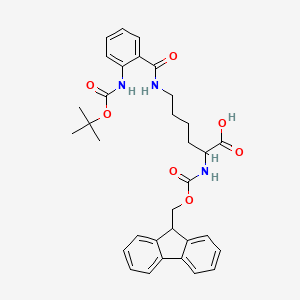
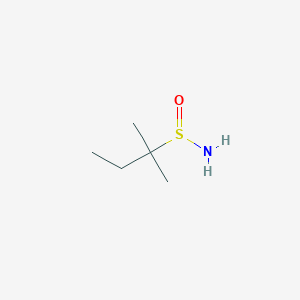
![2-chloro-N-[phenyl(piperidin-2-yl)methyl]-3-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12316956.png)
![7-Pyridin-4-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B12316968.png)
![6-Phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12316970.png)
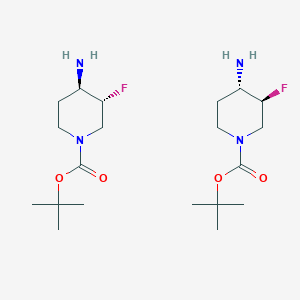
![N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine](/img/structure/B12316978.png)
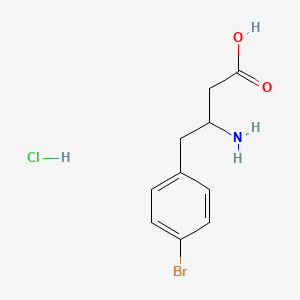
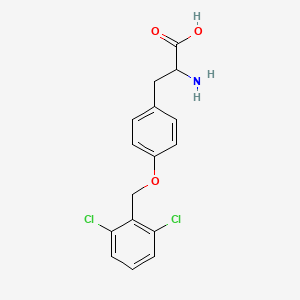
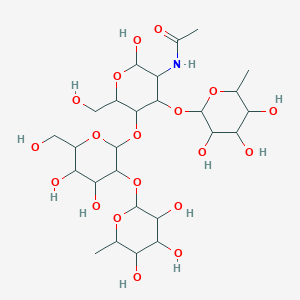
![5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12317026.png)
